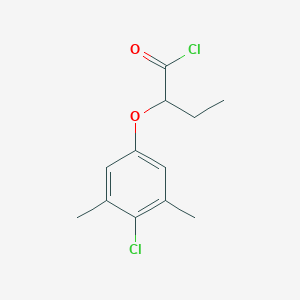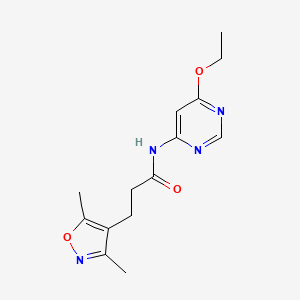
2-(4-氯-3,5-二甲基苯氧基)丁酰氯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the modification of biomolecules for studying their functions.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride typically involves the reaction of 4-chloro-3,5-dimethylphenol with butanoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
化学反应分析
Types of Reactions
2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Esters: Formed by the reaction with alcohols.
Amides: Formed by the reaction with amines.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
作用机制
The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride involves its reactivity towards nucleophiles. The acyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives . This reactivity is exploited in synthetic chemistry to create a wide range of compounds .
相似化合物的比较
Similar Compounds
- 2-(4-Chloro-3,5-dimethylphenoxy)acetyl chloride
- 2-(4-Chloro-3,5-dimethylphenoxy)propionyl chloride
- 2-(4-Chloro-3,5-dimethylphenoxy)valeryl chloride
Uniqueness
2-(4-Chloro-3,5-dimethylphenoxy)butanoyl chloride is unique due to its specific chain length and the presence of the 4-chloro-3,5-dimethylphenoxy group. This combination of structural features imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)butanoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-4-10(12(14)15)16-9-5-7(2)11(13)8(3)6-9/h5-6,10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCIJGYBSVRRHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=C(C(=C1)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![n-{4-[(Pyrrolidin-1-yl)methyl]phenyl}formamide](/img/structure/B2415747.png)
![2-(2-methoxyethoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2415748.png)
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2415749.png)
![3-((Pyridin-3-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2415751.png)





![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)

![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)

![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
